molecular formula C8H11ClN2O B13602565 2-[(2-Chloro-6-methylpyridin-4-yl)oxy]ethan-1-amine

2-[(2-Chloro-6-methylpyridin-4-yl)oxy]ethan-1-amine

Cat. No.: B13602565
M. Wt: 186.64 g/mol
InChI Key: MEFOXIRHHFJDRA-UHFFFAOYSA-N
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Description

2-[(2-Chloro-6-methylpyridin-4-yl)oxy]ethan-1-amine is an organic compound that features a pyridine ring substituted with a chlorine atom and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chloro-6-methylpyridin-4-yl)oxy]ethan-1-amine typically involves the reaction of 2-chloro-6-methylpyridine with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chloro-6-methylpyridin-4-yl)oxy]ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-[(2-Chloro-6-methylpyridin-4-yl)oxy]ethan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(2-Chloro-6-methylpyridin-4-yl)oxy]ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-methylpyridine: A precursor in the synthesis of 2-[(2-Chloro-6-methylpyridin-4-yl)oxy]ethan-1-amine.

    2-[(2-Chloro-6-methylpyridin-4-yl)oxy]ethanol: A related compound with a hydroxyl group instead of an amine group.

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H11ClN2O

Molecular Weight

186.64 g/mol

IUPAC Name

2-(2-chloro-6-methylpyridin-4-yl)oxyethanamine

InChI

InChI=1S/C8H11ClN2O/c1-6-4-7(12-3-2-10)5-8(9)11-6/h4-5H,2-3,10H2,1H3

InChI Key

MEFOXIRHHFJDRA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)Cl)OCCN

Origin of Product

United States

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